molecular formula C13H13Cl2NO B1451090 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride CAS No. 1158337-08-6

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

Cat. No. B1451090
M. Wt: 270.15 g/mol
InChI Key: FYYXFZYWTCTRHL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, also known as chlorpheniramine maleate, is a first-generation antihistamine used in the treatment of allergies, hay fever, and the common cold. It is a synthetic derivative of the naturally occurring substance aniline, and is used as an anti-inflammatory and anti-itch agent. Chlorpheniramine maleate is a commonly used medication, and is available in both over-the-counter and prescription forms. It is also available in combination with other medications, such as decongestants, to treat a variety of symptoms.

Scientific Research Applications

Synthesis Processes

The compound 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride has been investigated for its potential applications in various synthesis processes. For instance, studies have described the synthesis of related compounds, showcasing the versatility of this chemical in creating complex molecules. Wen Zi-qiang explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from similar precursors, highlighting a process that yields little pollution to the environment (Wen Zi-qiang, 2007) and a method for synthesizing insecticide Novaluron, indicating the compound's utility in agricultural applications (Wen Zi-qiang, 2008).

Catalysis and Degradation

The compound has also been implicated in studies focusing on the catalysis and degradation of pollutants. Research conducted by Shengxiao Zhang et al. demonstrated the use of magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, suggesting potential environmental applications for water treatment and pollution control (Shengxiao Zhang et al., 2009).

Polymeric Materials

Further, the chemistry of aniline and related compounds has been extensively studied in the context of polymeric materials. For example, E. Buruianǎ et al. synthesized polyurethane cationomers with anil groups, investigating the fluorescent properties and the photochromic mechanism, which could have implications in material science and engineering (E. Buruianǎ et al., 2005).

Pharmaceutical and Pesticide Synthesis

In the pharmaceutical and pesticide industries, the structural complexity of molecules similar to 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride provides insights into the synthesis of biologically active compounds. I. Jarak et al. discussed the synthesis of new substituted anilides with potential biological activity, highlighting the significance of such compounds in developing new therapeutic agents and agricultural chemicals (I. Jarak et al., 2007).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYXFZYWTCTRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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